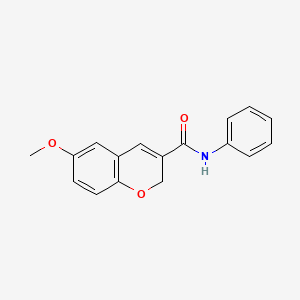

6-methoxy-N-phenyl-2H-chromene-3-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

6-methoxy-N-phenyl-2H-chromene-3-carboxamide is a synthetic organic compound belonging to the class of coumarin derivatives. Coumarins are a group of oxygen-containing heterocycles known for their diverse biological activities and applications in medicinal chemistry . This particular compound has garnered interest due to its potential pharmacological properties and its role as a building block in the synthesis of various bioactive molecules .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 6-methoxy-N-phenyl-2H-chromene-3-carboxamide typically involves the reaction of 6-methoxy-2H-chromene-3-carboxylic acid with aniline in the presence of a coupling agent. One common method employs dry DMF (dimethylformamide) as the solvent and DIEA (diisopropylethylamine) as the base, with propyl phosphoric acid anhydride (T3P) as the coupling agent . The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, green chemistry principles, such as the use of environmentally friendly solvents and catalysts, may be employed to minimize the environmental impact of the production process .

Análisis De Reacciones Químicas

Reaction Types and Mechanisms

The compound undergoes diverse chemical transformations due to its functional groups:

-

Carboxamide group : Prone to hydrolysis, amidation, and acylation reactions.

-

Methoxy group : Susceptible to oxidation or nucleophilic substitution.

-

Phenyl substituent : May participate in aromatic substitution under specific conditions.

Amidation

The synthesis of 6-methoxy-N-phenyl-2H-chromene-3-carboxamide typically involves the reaction of a chromene carboxylic acid with aniline derivatives. Common methods include:

-

Coupling agents : N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) under anhydrous conditions .

-

Reaction conditions : Reflux in ethanol or toluene for several hours, yielding amides with high purity .

Hydrolysis

The carboxamide group can hydrolyze to form a carboxylic acid:

-

Reagent : Sodium hydroxide (NaOH) in aqueous conditions.

-

Product : 6-Methoxy-2-oxo-2H-chromene-3-carboxylic acid.

Oxidation

The methoxy group (-OCH₃) undergoes oxidation to a hydroxyl group (-OH):

-

Reagents : Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic or basic conditions.

-

Product : 6-Hydroxy-N-phenyl-2-oxo-2H-chromene-3-carboxamide.

Substitution Reactions

-

Nucleophilic aromatic substitution : The phenyl group attached to nitrogen may undergo substitution if activated, though steric hindrance limits reactivity.

-

Alkylation/arylation : Introduction of alkyl or aryl groups via alkyl halides under basic conditions (e.g., K₂CO₃ in DMF).

Reaction Conditions and Yields

Key Findings and Implications

-

Optimization : Microwave-assisted synthesis reduces reaction times (e.g., from 15 hours to 5 minutes) while maintaining high yields .

-

Functional group reactivity : The carboxamide and methoxy groups enable modular modifications, enhancing biological activity (e.g., anticancer, anti-inflammatory) .

-

Catalyst influence : Yb(OTf)₃ improves yields in chromene derivative synthesis under microwave conditions .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

6-Methoxy-N-phenyl-2H-chromene-3-carboxamide has been primarily investigated for its potential as a therapeutic agent. The compound exhibits:

- Anticancer Activity : Studies have shown that it possesses significant cytotoxic effects against various cancer cell lines. For instance, it demonstrated IC50 values ranging from 0.16 to 33 µM against prostate (PC-3), breast (MCF-7), and lung (A549) cancer cell lines, indicating its potential as a targeted cancer therapy .

| Cell Line | IC50 Value (µM) | Mechanism of Action |

|---|---|---|

| PC-3 | 0.16 - 6.16 | Induction of apoptosis |

| MCF-7 | 10 - 33 | Tubulin destabilization |

| A549 | Not specified | Apoptosis induction |

Inflammatory Diseases

The compound has been explored for its anti-inflammatory properties. It may act as an enzyme inhibitor or receptor modulator, potentially impacting pathways involved in inflammation .

Enzyme Inhibition

Research indicates that this compound interacts with specific enzymes, leading to the inhibition of their activity. This mechanism can reduce cell proliferation and induce apoptosis in cancerous cells .

Case Study 1: Anticancer Activity

In a comparative study involving several derivatives of chromene compounds, this compound was found to exhibit potent inhibition against c-Met kinase activity, a target associated with various cancers. The reported IC50 values ranged from 0.25 to 10.30 nM, highlighting its potential for targeted therapy in cancers linked to c-Met signaling .

Case Study 2: Inhibition of P2Y6 Receptor

Another study focused on the synthesis and testing of chromene derivatives as antagonists for the P2Y6 receptor. These compounds were evaluated for their ability to inhibit calcium mobilization in astrocytoma cells. The findings suggested that modifications at the chromene structure could enhance receptor binding affinity and selectivity .

Mecanismo De Acción

The mechanism of action of 6-methoxy-N-phenyl-2H-chromene-3-carboxamide involves its interaction with specific molecular targets and pathways:

Enzyme Inhibition: It inhibits enzymes like pancreatic lipase by binding to the active site and preventing substrate access.

Signal Transduction: It may interfere with signaling pathways involved in inflammation and cancer cell proliferation.

Molecular Targets: Targets include enzymes, receptors, and other proteins involved in metabolic and signaling pathways.

Comparación Con Compuestos Similares

Similar Compounds

6-methyl-N-phenyl-2H-chromene-3-carboxamide: Similar structure but with a methyl group instead of a methoxy group.

N-(3-methoxyphenyl)-6-methyl-2-oxo-2H-chromene-3-carboxamide: Contains a methoxy group on the phenyl ring.

6-methoxy-N-(3-methoxyphenyl)-2-oxo-2H-chromene-3-carboxamide: Contains an additional methoxy group on the phenyl ring.

Uniqueness

6-methoxy-N-phenyl-2H-chromene-3-carboxamide is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other coumarin derivatives. Its methoxy group enhances its lipophilicity and potential interactions with biological targets, making it a valuable compound in medicinal chemistry .

Actividad Biológica

6-Methoxy-N-phenyl-2H-chromene-3-carboxamide is a synthetic compound belonging to the class of coumarin derivatives, which are known for their diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C17H15N O3. The structure features a methoxy group at the 6-position and a phenyl group at the nitrogen of the amide, contributing to its unique biological properties.

The biological activity of this compound is attributed to several mechanisms:

- Enzyme Inhibition : It has been shown to inhibit pancreatic lipase, which is crucial in lipid metabolism. This inhibition can potentially aid in obesity management by reducing fat absorption.

- Receptor Antagonism : Research indicates that derivatives similar to this compound can act as antagonists to Gq-coupled receptors such as P2Y6. These interactions may influence calcium mobilization and cellular signaling pathways associated with inflammation and cancer progression .

Anticancer Properties

Research has highlighted the potential anticancer effects of this compound. A study demonstrated that certain chromene derivatives can inhibit topoisomerase II activity, leading to cell cycle arrest and apoptosis in cancer cell lines . The compound's ability to interfere with DNA replication processes positions it as a candidate for further investigation in cancer therapeutics.

Anti-inflammatory Effects

The compound exhibits anti-inflammatory properties, likely through its interaction with specific signaling pathways involved in inflammation. This includes modulation of cytokine production and inflammatory cell migration, which are critical in conditions such as arthritis and inflammatory bowel diseases .

Study on Pancreatic Lipase Inhibition

A notable study explored the efficacy of this compound in inhibiting pancreatic lipase. The results indicated a significant reduction in enzyme activity at concentrations as low as 10 µM, suggesting its potential application in obesity treatment.

Research on Topoisomerase II Inhibition

In another investigation focusing on topoisomerase II inhibition, derivatives similar to this compound demonstrated potent inhibitory effects on both TopoIIα and TopoIIβ. This dual inhibition led to significant reductions in cell proliferation rates across various cancer cell lines, reinforcing the need for further exploration of this compound's analogs in oncology .

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 6-Methyl-N-phenyl-2H-chromene-3-carboxamide | Similar structure with methyl group | Moderate anticancer activity |

| N-(3-Methoxyphenyl)-6-methyl-2-oxo-2H-chromene-3-carboxamide | Methoxy group on phenyl ring | Anti-inflammatory properties |

| 6-Methoxy-N-(3-methoxyphenyl)-2-oxo-2H-chromene-3-carboxamide | Additional methoxy group | Enhanced lipophilicity and potential interactions |

Propiedades

IUPAC Name |

6-methoxy-N-phenyl-2H-chromene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15NO3/c1-20-15-7-8-16-12(10-15)9-13(11-21-16)17(19)18-14-5-3-2-4-6-14/h2-10H,11H2,1H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QODWBBDFMHPEFW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)OCC(=C2)C(=O)NC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.